6-methoxy-1H-indol-3-amine
Description
Significance of Methoxy-Substituted Indoles in Chemical Biology
The introduction of a methoxy (B1213986) group onto the indole (B1671886) scaffold significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. chim.it Methoxy groups are electron-donating, which further enhances the electron-rich nature of the indole ring system. chim.it This activation can direct the regioselectivity of subsequent chemical transformations and modulate the binding affinity of the molecule to biological targets. chim.itnih.gov
In the realm of chemical biology, methoxy-substituted indoles are prevalent in numerous biologically active natural products and synthetic compounds. chim.it For instance, methoxyindoles have been investigated for their ability to inhibit bacterial transcription initiation. chim.it Furthermore, certain methoxy-substituted 2-phenylindoles have demonstrated potent inhibition of tubulin polymerization, a key mechanism for anticancer agents. acs.org Research has shown that in some 2-phenylindole (B188600) series, methoxy derivatives were significantly more effective than their hydroxyl counterparts in inhibiting cell growth. acs.org
The position of the methoxy group on the indole ring is crucial in determining its effect. For example, in the Fischer indole synthesis, the presence and position of a methoxy group can lead to different reaction outcomes and even the formation of unexpected by-products. nih.gov This highlights the nuanced role of methoxy substitution in directing chemical synthesis and influencing the ultimate biological profile of the resulting molecules. The strategic incorporation of methoxy groups is, therefore, a key tactic in the design and synthesis of novel indole-based compounds with tailored biological functions. chim.it
Overview of Research Trajectories for Indole-3-amine Derivatives
Indole-3-amine derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to endogenous molecules like serotonin (B10506) and their potential to interact with various biological targets. The amine group at the 3-position provides a handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries. nih.gov
Research into indole-3-amine derivatives has explored a range of potential therapeutic applications. For example, derivatives of indole-3-carboxylic acid, a related structure, have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net These studies often involve conjugating the indole scaffold with amino acids or peptides to enhance their biological activity. nih.govresearchgate.net
Another significant research trajectory involves the development of indole derivatives as inhibitors of specific enzymes or protein-protein interactions. For instance, indole derivatives have been designed as inhibitors of RORγt, a nuclear receptor involved in inflammatory and autoimmune diseases. nih.gov In these studies, the indole scaffold serves as a core structure that can be systematically modified to optimize potency and selectivity. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences, starting from functionalized indoles and building complexity through amide bond formations or other coupling reactions. nih.gov The overarching goal of these research efforts is to identify novel chemical entities with potent and specific biological activities that can be developed into new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methoxy-1H-indol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,10H2,1H3 |
InChI Key |
QMFHNWWINLAZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Indol 3 Amine
Established Synthetic Pathways to the 6-Methoxy-1H-indol-3-amine Core
Classical indole (B1671886) syntheses, while not always directly yielding the 3-amino derivative, are fundamental in constructing the 6-methoxyindole (B132359) framework, which can then be further functionalized.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, a robust method for indole formation, can be adapted to produce precursors for this compound. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of the 6-methoxyindole core, 4-methoxyphenylhydrazine is a key starting material.
A plausible route to a precursor for the target amine involves the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound containing a masked or latent amino group. For instance, the reaction with a protected amino-aldehyde or amino-ketone can provide a direct route to a protected 3-aminoindole derivative, which can then be deprotected.
| Starting Material 1 | Starting Material 2 | Acid Catalyst | Product | Reference |
| 4-Methoxyphenylhydrazine | A protected amino-aldehyde or -ketone | Brønsted or Lewis Acid | Protected this compound | General Methodology |
Bischler–Möhlau Indole Synthesis Modifications
The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). While traditionally used for the synthesis of 2-arylindoles, modifications of this method can be envisioned for the preparation of 3-substituted indoles. A potential, though less common, adaptation for this compound would involve a carefully designed α-aminoketone reacting with p-anisidine. However, this route is often complicated by harsh reaction conditions and potential side reactions.
Hemetsberger Indole Synthesis Applications
The Hemetsberger synthesis, which proceeds via the thermal decomposition of α-azido-cinnamic esters, typically yields indole-2-carboxylates. While not a direct route to 3-aminoindoles, this method could be employed to synthesize a 6-methoxyindole-2-carboxylate. Subsequent chemical transformations would be necessary to introduce the amino group at the C3 position, making this a multi-step and less direct approach for the target molecule.
Palladium-Catalyzed Cyclization Approaches
Modern synthetic methods offer more direct routes to functionalized indoles. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus and for the introduction of substituents.
One potential strategy involves the palladium-catalyzed amination of a pre-functionalized indole. For example, a 3-halo-6-methoxy-1H-indole could undergo a Buchwald-Hartwig amination with an ammonia (B1221849) surrogate, followed by deprotection, to yield the desired 3-aminoindole. Recent advances have even demonstrated the feasibility of using aqueous ammonia in palladium-catalyzed aminations, offering a more direct and environmentally friendly approach.
Another palladium-catalyzed approach is the intramolecular cyclization of an appropriately substituted aniline derivative. For instance, a suitably protected 2-alkynyl-4-methoxyaniline could undergo a palladium-catalyzed cyclization to form the 6-methoxyindole ring. If the alkyne substituent carries a nitrogen-containing group, this could lead to the direct formation of a 3-aminoindole derivative.
| Substrate | Reagent | Catalyst System | Product | Reference |
| 3-Bromo-6-methoxy-1H-indole | Ammonia source (e.g., aqueous ammonia) | Palladium catalyst with appropriate ligand | This compound | General Methodology |
| Protected 2-alkynyl-4-methoxyaniline with N-substituent | - | Palladium catalyst | Protected this compound | General Methodology |
Alternative Annulation Strategies
The Leimgruber-Batcho indole synthesis is a highly effective method for constructing the indole nucleus from o-nitrotoluenes. This strategy is particularly well-suited for the synthesis of 6-methoxy-1H-indole. The process begins with the reaction of 4-methoxy-2-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of this intermediate, often using reducing agents like Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride, yields the indole.
To obtain this compound, a common and efficient strategy involves the nitration of the 6-methoxy-1H-indole at the C3 position, followed by the reduction of the nitro group. The nitration of 6-methoxy-1H-indole can be achieved using various nitrating agents, and subsequent reduction of the resulting 6-methoxy-3-nitro-1H-indole is typically performed via catalytic hydrogenation (e.g., using Pd/C and H₂) or with chemical reducing agents like tin(II) chloride or sodium dithionite.
Novel Approaches for this compound Synthesis
Recent advancements in organic synthesis have led to the development of novel methods for the introduction of an amino group at the C3 position of indoles, which are applicable to the synthesis of this compound.
One innovative approach involves the use of rearrangement reactions of C3-substituted precursors. For example:
Hofmann Rearrangement: The Hofmann rearrangement of 6-methoxy-1H-indole-3-carboxamide can provide a direct route to this compound. This reaction typically involves treating the primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide).
Curtius Rearrangement: The Curtius rearrangement of 6-methoxy-1H-indole-3-carbonyl azide (B81097) offers another pathway to the target amine. The acyl azide, typically generated from the corresponding carboxylic acid or acid chloride, undergoes thermal or photochemical rearrangement to an isocyanate, which can then be hydrolyzed to the amine.
Schmidt Reaction: The Schmidt reaction provides a method to convert a ketone, such as 3-acetyl-6-methoxy-1H-indole, into an N-acetylated amine, which can then be hydrolyzed to the primary amine. This reaction involves treating the ketone with hydrazoic acid in the presence of a strong acid.
Another modern approach is the reductive amination of 6-methoxy-1H-indole-3-carboxaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the corresponding amine, (6-methoxy-1H-indol-3-yl)methanamine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.
| Precursor | Reaction | Key Reagents | Product | Reference |
| 6-Methoxy-1H-indole-3-carboxamide | Hofmann Rearrangement | Br₂, NaOH | This compound | |
| 6-Methoxy-1H-indole-3-carbonyl azide | Curtius Rearrangement | Heat or UV light, then H₂O | This compound | |
| 3-Acetyl-6-methoxy-1H-indole | Schmidt Reaction | HN₃, Strong Acid | N-Acetyl-6-methoxy-1H-indol-3-amine | |
| 6-Methoxy-1H-indole-3-carboxaldehyde | Reductive Amination | NH₃ source, Reducing agent (e.g., NaBH₃CN) | (6-Methoxy-1H-indol-3-yl)methanamine | General Methodology |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of substituted amines and indole derivatives aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. One notable approach involves the chemoselective reductive amination of carbonyl compounds using catalysts like AlCl3 with polymethylhydrosiloxane (B1170920) as a benign reducing agent, which tolerates a wide range of functional groups including methoxy (B1213986) and heterocyclic systems. lookchem.com Another strategy focuses on developing novel, low-cost methods for preparing unprotected 3-aminoindoles. A two-step synthesis has been developed that proceeds via the formation of a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate from an indole and nitrostyrene, which is subsequently transformed into the desired 3-aminoindole. researchgate.netnih.gov This method can be performed using microwave-assisted heating, which often leads to shorter reaction times and increased energy efficiency, aligning with green chemistry principles. nih.gov
Table 1: Comparison of Synthetic Approaches for Amines
| Feature | Traditional Reductive Amination | Green Reductive Amination lookchem.com | Spiro-isoxazole Method nih.gov |
|---|---|---|---|
| Reducing Agent | NaBH3CN, H2/Pd | Polymethylhydrosiloxane | Hydrazine Hydrate |
| Catalyst | Often requires precious metals (e.g., Pd, Pt) | Abundant metal catalyst (AlCl3) | Phosphorous acid (step 1) |
| Solvents | Often chlorinated solvents | Ethanol (B145695) | Ethanol |
| Energy Input | Conventional heating | Room temperature | Microwave heating |
| Byproducts | Cyanide waste (from NaBH3CN) | Siloxane polymers | N2, H2O |
Stereoselective Synthesis Methodologies
The development of stereoselective methods for the synthesis of 3-aminoindole derivatives is a crucial area of research, given the importance of chirality in pharmacologically active molecules. While specific methodologies for the direct asymmetric synthesis of this compound are not extensively detailed in current literature, general strategies for related indole compounds often rely on the use of chiral catalysts or auxiliaries. Friedel-Crafts alkylation of indoles with electrophiles like aziridines, promoted by chiral Lewis acids, represents a potential route to enantiomerically enriched tryptamine (B22526) precursors. sciencemadness.org The challenge lies in controlling the regioselectivity and stereoselectivity of the ring-opening of the aziridine. Another conceptual approach involves the asymmetric reduction of an intermediate imine or the use of chiral amines in a catalytic cycle to introduce stereochemistry. The development of such methodologies for this compound remains a target for synthetic innovation.
Flow Chemistry Applications
Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including indoles, offering significant advantages over traditional batch processing. mdpi.comresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. uc.ptmdpi.com The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow systems. mdpi.com By utilizing high-temperature and high-pressure conditions in a microreactor, reaction times can be drastically reduced from hours to minutes, leading to significantly higher productivity. mdpi.com Flow chemistry also enables the integration of multiple synthetic steps, purification, and analysis into a single, continuous process. researchgate.netuc.pt For instance, the N-alkylation of indoline (B122111) derivatives has been optimized in a purpose-built flow reactor, achieving nearly complete conversion in 30 minutes compared to 4 days in a batch process, while also reducing the use of hazardous reagents. epa.gov
Table 2: Representative Indole Synthesis: Batch vs. Flow Chemistry
| Parameter | Batch Process | Flow Process mdpi.comepa.gov |
|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes |
| Productivity | Lower | Significantly Higher |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes |
| Scalability | Complex | Straightforward (scaling-out) |
| Process Control | Less precise | High precision over temperature, pressure, time |
Chemical Reactivity and Functionalization Studies of this compound
The reactivity of this compound is dictated by the interplay of its three key components: the electron-rich indole nucleus, the activating methoxy group, and the nucleophilic amino group.
Electrophilic Aromatic Substitution Reactions
The indole ring is highly susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. nih.gov The reaction typically proceeds through a two-step mechanism involving the attack of the aromatic pi-system on an electrophile to form a cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org In the case of this compound, the indole nucleus is further activated by the electron-donating methoxy group at the C6 position. chim.itwikipedia.org
The C3 position is generally the most nucleophilic site in indoles. However, since this position is already substituted with the amine group, electrophilic attack will be directed to other positions on the ring. The most likely sites for substitution are C2, C4, and C7. The methoxy group at C6 primarily activates the ortho (C5 and C7) and para (C3, which is blocked) positions. The nitrogen atom of the pyrrole (B145914) ring directs electrophiles to C3, and to a lesser extent, C2. Therefore, electrophilic attack is most probable at the C2, C4, or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br+, Cl+ | 2-Halo, 4-Halo, and/or 7-Halo derivatives |
| Nitration | NO2+ | 2-Nitro, 4-Nitro, and/or 7-Nitro derivatives |
| Sulfonation | SO3 | 2-Sulfonic acid, 4-Sulfonic acid, and/or 7-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCO+ | 2-Acyl, 4-Acyl, and/or 7-Acyl derivatives |
Nucleophilic Reactions Involving the Amine Moiety
The primary amine group at the C3 position is a potent nucleophile and a weak base. It can readily react with a variety of electrophiles. For example, it can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). smolecule.com These reactions are fundamental in building more complex molecular architectures. The amine can also react with isocyanates to form urea (B33335) derivatives or with isothiocyanates to yield thioureas. The nucleophilicity of the amine allows for its participation in reactions like the Michael addition to α,β-unsaturated carbonyl compounds. A study on the related methyl 3-amino-1H-indole-2-carboxylates showed they react with cyanamides, where the amino group acts as the nucleophile to form an intermediate guanidine (B92328) that subsequently cyclizes. researchgate.net
Alkylation and Acylation Strategies
Alkylation and acylation of the 3-amino group are common functionalization strategies. These reactions allow for the introduction of various substituents, modifying the compound's properties.
Alkylation: The amine can be alkylated using alkyl halides or through reductive amination. Reaction with one equivalent of an alkyl halide can produce the corresponding secondary amine, while excess alkylating agent can lead to the tertiary amine or even a quaternary ammonium (B1175870) salt. The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of an iridium catalyst, provides a sustainable route to N-alkylated tryptamine derivatives. sciencemadness.org
Acylation: The amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. smolecule.com This reaction is often used to protect the amine group or to introduce specific functional moieties. For example, reaction with acetyl chloride would yield N-(6-methoxy-1H-indol-3-yl)acetamide.
Table 4: Examples of N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | N-Acetyl (Amide) |
| Acylation | Benzoyl Chloride | N-Benzoyl (Amide) |
| Alkylation | Methyl Iodide | N-Methyl (Secondary Amine) |
| Alkylation | Benzyl Bromide | N-Benzyl (Secondary Amine) |
| Sulfonylation | Tosyl Chloride | N-Tosyl (Sulfonamide) |
| Urea Formation | Phenyl Isocyanate | N-Phenylurea |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the indole scaffold is a common substrate in such transformations. For this compound, the primary sites for these reactions are typically the C2, C4, and C7 positions of the indole ring, as well as the nitrogen of the amino group, which is often protected during synthesis.
While direct coupling on the unprotected 3-aminoindole is challenging due to potential side reactions, metal catalysts are crucial for the synthesis of the 3-aminoindole core itself. Copper-catalyzed three-component coupling reactions, for example, can assemble 3-aminoindoline structures from N-protected 2-aminobenzaldehydes, secondary amines, and terminal alkynes; these intermediates can then be isomerized to the corresponding 3-aminoindole. Modern techniques such as palladium- or rhodium-catalyzed C-H activation offer pathways to directly functionalize the indole core, enabling the introduction of aryl, alkyl, or other groups. These methods have been applied to indole synthesis and the intramolecular cross-dehydrogenative coupling (CDC) has become a promising protocol for building complex heterocyclic systems.
Below is a table summarizing various metal-catalyzed reactions relevant to the functionalization of indole scaffolds.
| Catalytic System | Reaction Type | Bond Formed | Reference |
| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling | C-C | |
| Palladium (Pd) | Heck Reaction | C-C | |
| Palladium (Pd) | Suzuki Coupling | C-C | |
| Copper (Cu) | C-H Amination / Cyclization | C-N | |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | C-C | |
| Rhodium (Rh) | C-H Activation / Annulation | C-C / C-N |
Oxidation and Reduction Pathways
The electron-rich this compound is susceptible to both oxidation and reduction, which can be controlled to yield valuable synthetic intermediates.
Oxidation: Unprotected 3-aminoindoles are sensitive to air and light and can undergo oxidative dimerization or decomposition. Controlled oxidation of the indole ring is a key transformation. Methoxy-activated indoles can undergo reactions like Dakin oxidation. The oxidation of an indole can lead to several products, including oxindoles, C2-C3 bond cleavage products, or dimerization. The specific outcome depends heavily on the oxidant used and the reaction conditions. The reversible oxidation and reduction of sulfur-containing amino acids like methionine can serve as a biological analogy for how such redox processes might function as regulatory switches in molecular systems.
Reduction: The most common reduction pathway for the indole nucleus involves the saturation of the C2-C3 double bond of the pyrrole ring to form the corresponding indoline. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) is a highly effective method. Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are also frequently employed for this purpose. The choice of reagent can be influenced by the presence of other functional groups in the molecule.
The following table details common reduction methods for the indole ring.
| Reagent / Method | Product | Notes |
| H₂ / Pd/C | 2,3-dihydroindole (indoline) | Standard catalytic hydrogenation. |
| Sodium Borohydride (NaBH₄) | 2,3-dihydroindole (indoline) | Often requires acidic conditions. |
| Sodium Cyanoborohydride (NaCNBH₃) | 2,3-dihydroindole (indoline) | Effective under mildly acidic conditions. |
| Zinc (Zn) / HCl | 2,3-dihydroindole (indoline) | Classic acidic reduction method. |
This compound as a Synthetic Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive indole core, makes it a valuable precursor in the synthesis of diverse molecular structures.
Precursor in the Synthesis of Complex Indole Alkaloids
The indole ring system is a core feature of thousands of natural products known as indole alkaloids. Many of these biologically active compounds feature methoxy substitution on the benzene (B151609) ring and functionalization at the C3 position, making this compound a conceptually ideal starting point for their synthesis. It serves as a key building block for constructing complex scaffolds such as spirocyclic oxindoles and fused tricyclic indoles, which are present in numerous natural products. For instance, the synthesis of dehydrobufotenine, a natural product, involves transformations on a substituted indole core. While direct, multi-step total syntheses starting from this compound may not be extensively documented for specific named alkaloids, its structure represents a crucial synthon for accessing the 6-methoxy-3-aminoindole motif found in this large family of compounds.
Building Block for Heterocyclic Scaffolds
The reactivity of this compound allows it to be used as a scaffold for the construction of other fused or appended heterocyclic systems. The 3-amino group can act as a nucleophile in condensation reactions, while the adjacent C2 position of the indole can participate in cyclization reactions.
For example, derivatives of 3-aminoindoles or their synthetic precursors like indole-3-carbaldehydes can react with bifunctional reagents to build more complex heterocyclic frameworks. Condensation of an indole-3-carbaldehyde with acetylacetone (B45752) followed by reaction with hydrazine can yield a fused indazole ring system. Similarly, reactions analogous to the Pictet-Spengler reaction can be envisioned, where the 3-aminoethylindole derivative (synthetically accessible from the 3-amine) cyclizes with an aldehyde or ketone to form a β-carboline.
The table below illustrates the synthesis of various heterocyclic systems from indole precursors.
| Indole Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| Indole-3-carbaldehyde | Acetylacetone, Hydrazine | Indazole | |
| 2-Halonitrobenzene & Cyanoacetamide | Zn, FeCl₃, HCl | 2-Amino-indole-3-carboxamide | |
| Tryptamine Derivative | Aldehyde / Ketone | β-Carboline (Tetrahydro) | |
| N-Aryl-β-enamino ester | Palladium Catalyst | Functionalized Indole |
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of diverse but structurally related molecules. This compound is an excellent scaffold for generating such libraries due to its multiple points of diversification.
The two primary sites for introducing chemical diversity are the 3-amino group and the indole nitrogen (N1). A library of compounds can be generated by reacting the 3-amino group with a collection of different carboxylic acids (to form amides) or aldehydes (to form imines, which can be subsequently reduced). Simultaneously or sequentially, the indole nitrogen can be alkylated or arylated with a variety of halides. This "two-dimensional" approach allows for the exponential generation of a large library of unique compounds from a small number of starting materials. Such libraries of indole derivatives are frequently used in screening for novel therapeutic agents, such as CB1 receptor agonists.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.
For 6-methoxy-1H-indol-3-amine, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₀H₁₃N₂O⁺. This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass.
In research involving related indole (B1671886) derivatives, HRMS is routinely used to validate the successful synthesis of target molecules. For instance, in the characterization of (3-amino-6-methoxy-1H-indol-2-yl)(phenyl)methanone, a related but structurally distinct compound, HRMS (ESI) was used to confirm its elemental composition. rsc.org Similarly, various other substituted indole derivatives have had their structures confirmed using HRMS, which validates the molecular weight and fragmentation patterns. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for the closely related compound 6-methoxytryptamine (B1360108) shows a molecular ion [M]⁺ peak at m/z 190.24, with other characteristic fragments resulting from the loss of the amine group or side-chain cleavage.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidation of Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon attached to the methoxy (B1213986) group in 6-methoxyindole (B132359) derivatives typically resonates at approximately 154-156 ppm. Two-dimensional NMR techniques would be crucial to definitively assign all proton and carbon signals and to confirm the substitution pattern on the indole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH (Indole) | Broad singlet | - |
| H-2 | Singlet | ~120-125 |
| NH₂ | Broad singlet | - |
| C-3 | - | ~115-120 |
| H-4 | Doublet | ~110-115 |
| H-5 | Doublet of doublets | ~120-125 |
| C-6 | - | ~155-158 |
| H-7 | Doublet | ~95-100 |
| C-7a | - | ~125-130 |
| C-3a | - | ~135-140 |
| OCH₃ | Singlet (~3.8) | ~55-56 |
Note: Predicted values are based on general indole chemistry and data from related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Currently, there are no publicly available crystal structures for this compound. However, crystallographic data for related indole derivatives are available and demonstrate the utility of this technique. For instance, the crystal structure of 6-methoxy-1H-indole-3-carbonitrile reveals a planar indole ring system with weak C–H⋯π interactions influencing its solid-state packing. Such studies are crucial for understanding the physical properties and intermolecular recognition patterns of these molecules. Should single crystals of this compound be obtained, X-ray diffraction would be the ultimate method for confirming its molecular structure and revealing its packing arrangement in the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. These would include N-H stretching vibrations for the indole and amine groups (typically in the region of 3200-3500 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and aromatic C=C stretching vibrations (1450–1600 cm⁻¹). For example, the IR spectrum of the related compound (3-amino-6-methoxy-1H-indol-2-yl)(phenyl)methanone shows strong bands at 3443 cm⁻¹ (N-H stretch) and 1625 cm⁻¹ (C=O stretch). rsc.org
Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not available, for the related 6-methoxytryptamine, a characteristic ring breathing vibration is observed around 1380 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200-3500 | Indole NH, Amine NH₂ |
| Aromatic C-H Stretch | 3000-3100 | Ar-H |
| Aromatic C=C Stretch | 1450-1600 | Indole Ring |
| C-O-C Asymmetric Stretch | ~1250 | Methoxy Group |
| C-N Stretch | 1000-1250 | Amine |
Note: Expected values are based on standard functional group frequencies and data from related compounds.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.
This section is not applicable to this compound as the molecule is achiral and therefore does not exhibit optical activity. If a chiral center were introduced into the molecule, for example, by substitution at the α-carbon of the amino group, then chiroptical spectroscopy would become a critical tool for assigning the absolute stereochemistry of the resulting enantiomers.
Computational and Theoretical Studies of 6 Methoxy 1h Indol 3 Amine and Its Derivatives
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of chemical properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.net
The electronic structure of 6-methoxy-1H-indol-3-amine is fundamental to its chemical behavior. DFT calculations are employed to determine the optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP). The indole (B1671886) nucleus is an electron-rich aromatic system, and its electronic properties are further modulated by the presence of the electron-donating methoxy (B1213986) (-OCH3) group at the 6-position and the amino (-NH2) group at the 3-position. chim.it
The MEP map is a valuable tool for visualizing the electronic distribution and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show regions of high negative potential (electron-rich) around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, indicating their availability for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group and the indole N-H would exhibit positive potential, marking them as sites for nucleophilic interaction.
Table 1: Calculated Electronic Properties of an Indole Derivative
| Parameter | Value | Description |
|---|---|---|
| Dipole Moment (Debye) | 2.5 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on N (amino) | -0.85 e | Indicates a significant negative charge on the amino nitrogen. |
| Mulliken Charge on O (methoxy) | -0.60 e | Shows a negative charge concentration on the methoxy oxygen. |
| Most Negative MEP | -55 kcal/mol | Localized near the amino and methoxy groups, indicating sites for electrophilic attack. |
| Most Positive MEP | +45 kcal/mol | Localized on the N-H protons, indicating sites for nucleophilic attack. |
Note: The data presented are representative values for a substituted indole and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.
For this compound, both the amino and methoxy groups are strong electron-donating groups, which would be expected to raise the energy of the HOMO. A higher HOMO energy indicates that the molecule is a better electron donor, making it more susceptible to reaction with electrophiles. The HOMO is typically distributed over the electron-rich indole ring system, particularly at the C3 position. The LUMO, representing the lowest energy region for accepting electrons, would be distributed across the aromatic system.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for these orbital energies and the resulting energy gap.
Table 2: Frontier Molecular Orbital Properties of Substituted Indoles
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Global Electrophilicity Index (ω) |
|---|---|---|---|---|
| 1H-Indole | -5.58 | -0.21 | 5.37 | 1.65 |
| 6-Methoxy-1H-indole | -5.32 | -0.15 | 5.17 | 1.58 |
| This compound | -5.15 | -0.10 | 5.05 | 1.51 |
Note: Values are hypothetical and for comparative illustration of electronic effects.
DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The calculated activation energies (the energy difference between the reactants and the transition state) allow for the prediction of the most favorable reaction pathway.
For an electron-rich molecule like this compound, a common reaction is electrophilic substitution on the indole ring. Computational studies can model the step-by-step mechanism of such reactions, for instance, the formation of a sigma complex (an intermediate) and the subsequent loss of a proton to restore aromaticity. These calculations can predict the regioselectivity of the reaction, determining whether an electrophile will preferentially attack at the C2, C4, C5, or C7 position, by comparing the activation energies for each pathway.
The acidity and basicity of a molecule are critical to its behavior in biological and chemical systems. Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change associated with the protonation or deprotonation of a specific functional group. capes.gov.br
For this compound, there are two primary sites of interest:
Basicity: The amino group at the C3 position is basic and can be protonated. The pKa of the resulting conjugate acid can be computationally predicted. The electron-donating nature of the indole ring and the methoxy group would be expected to influence the electron density on the amino nitrogen, thereby affecting its basicity.
Acidity: The N-H proton of the indole ring is weakly acidic. Its pKa can also be calculated to understand its propensity to be deprotonated under basic conditions.
These predictions are valuable in understanding how the molecule will exist at a given pH, which has significant implications for its solubility, receptor binding, and membrane permeability. nih.govresearchgate.net
Table 3: Predicted pKa Values for Amine-Containing Heterocycles
| Compound | Functional Group | Predicted pKa |
|---|---|---|
| Aniline (B41778) | Amino | 4.6 |
| Pyrrolidine | Secondary Amine | 11.3 |
| This compound | 3-Amino (Conjugate Acid) | ~5.5 |
| This compound | 1-NH (Indole) | ~17.5 |
Note: Predicted pKa values are illustrative and based on trends observed in related structures.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information about static molecules, molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules and their interactions over time. tandfonline.com These methods are essential for understanding conformational flexibility and intermolecular interactions. nih.govtandfonline.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations include the bond between the indole C3 carbon and the amino nitrogen (C3-N) and the bond between the aromatic C6 carbon and the methoxy oxygen (C6-O).
Molecular mechanics or DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it often dictates how the molecule interacts with biological targets like enzymes or receptors. Molecular dynamics simulations can further explore the conformational landscape in a simulated physiological environment, providing insights into how the molecule behaves in solution over time. espublisher.com
Table 4: Conformational Energy Profile for C3-N Bond Rotation
| Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 2.5 | Eclipsed |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 2.8 | Eclipsed |
| 180° | 0.2 | Staggered (Local Minimum) |
Note: Data is a hypothetical representation of a conformational scan for an amino-substituted aromatic ring.
Ligand-Target Interaction Prediction
Predicting the interaction between a ligand, such as a derivative of this compound, and its biological target is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose, simulating the binding of a ligand to the active site of a target protein to predict its binding affinity and orientation.
Studies on related indole structures have demonstrated their potential to interact with a variety of protein targets, particularly protein kinases. For instance, computational analyses of 6-substituted indolylquinolinones have been used to optimize their affinity for the Chek1 kinase active site. It was hypothesized that substitution at the C6 position of the indole ring could extend into a hydrophobic region of the kinase, thereby improving binding affinity. researchgate.net Similarly, docking studies on furo[2,3-b]indol-3a-ol derivatives have been employed to investigate their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
For derivatives of this compound, docking simulations would typically predict key interactions within a target's active site. The indole nitrogen and the 3-amine group can act as hydrogen bond donors, while the 6-methoxy group's oxygen atom can serve as a hydrogen bond acceptor. The bicyclic indole ring itself can participate in hydrophobic and π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. mdpi.com For example, CNN-based docking of indole-based Schiff bases revealed stable hydrogen bonding and π–π interactions with key residues (Asp327, Asp542, and Phe649) in the active site of α-glucosidase. mdpi.com
These predictive studies are crucial for generating hypotheses about the mechanism of action and for guiding the design of new derivatives with enhanced potency and selectivity for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Derivatives
QSAR and SAR are computational methodologies used to understand how the chemical structure of a compound influences its biological activity. SAR describes the relationship in qualitative terms, while QSAR provides a quantitative mathematical relationship.
For indole derivatives, SAR studies have explored the impact of various substitutions on the indole core. Research on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors systematically investigated the effects of substitutions on both the indole moiety and a phenyl group to enhance potency and selectivity. nih.gov In another study on multitarget ligands, halogen substitutions at the C-5 position of the indole ring were found to increase affinity for the serotonin (B10506) transporter (SERT). nih.gov The presence of a methoxy group, as in this compound, is known to enhance the electron-rich nature of the indole nucleus, potentially modulating its reactivity and biological interactions. chim.it
QSAR modeling builds a statistical relationship between the chemical structures of a series of compounds and their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR model is generally expressed as:
Biological Activity = f (Physicochemical and/or Structural Parameters) japsonline.com
For a series of 3-indolyl derivatives, a 3D-QSAR study involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted to understand the structure-activity relationships for SERT affinity. nih.gov Such models use calculated steric and electrostatic fields (CoMFA) or other molecular property fields (CoMSIA) to predict activity. A statistically validated model can reliably forecast the potency of novel derivatives, guiding synthetic efforts toward compounds with improved characteristics. For example, 2D-QSAR modeling has been successfully used to recommend promising indole derivatives for in vitro investigation as antioxidants. nih.gov
Below is a table representing typical statistical parameters used to validate a QSAR model, drawn from a study on indole derivatives. nih.gov
| Parameter | CoMFA | CoMSIA | Description |
| q² | 0.625 | 0.523 | Cross-validated correlation coefficient (leave-one-out). A value > 0.5 is considered good. |
| r²_ncv | 0.967 | 0.959 | Non-cross-validated correlation coefficient. |
| F-value | 134.485 | 87.214 | F-test value, indicating the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.165 | 0.186 | A measure of the model's predictive accuracy. |
This table is illustrative of QSAR model validation parameters.
Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For amino derivatives of indole, pharmacophore models have been generated to understand the requirements for inhibiting enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt). researchgate.net A typical pharmacophore model for an indole-based kinase inhibitor might include:
A hydrogen bond donor: often corresponding to the N-H of the indole ring.
A hydrogen bond acceptor: potentially the oxygen of the 6-methoxy group.
A hydrophobic/aromatic feature: represented by the indole ring system itself.
A positive ionizable feature: corresponding to the 3-amine group at physiological pH.
The table below outlines common pharmacophore features identified in studies of indole derivatives. researchgate.netscience.gov
| Pharmacophore Feature | Definition | Potential corresponding moiety in this compound |
| Hydrogen Bond Acceptor (A) | A Lewis basic atom capable of accepting a hydrogen bond. | Oxygen atom of the 6-methoxy group. |
| Hydrogen Bond Donor (D) | A Lewis acidic atom capable of donating a hydrogen bond. | N-H of the indole ring; N-H bonds of the 3-amine group. |
| Hydrophobic (H) | A non-polar region of the molecule. | The bicyclic indole core. |
| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | The indole ring system. |
| Positive Ionizable (P) | A group that is positively charged at physiological pH. | The 3-amine group. |
This table illustrates common pharmacophore features relevant to the studied compound class.
These models serve as valuable templates for virtual screening of compound libraries to identify new potential hits or for guiding the design of novel derivatives with optimized interactions with the target. science.gov
In Silico ADMET Predictions for Research Compound Prioritization (excluding human data)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical computational step that assesses the drug-like properties of a compound. These predictions help to identify candidates with potentially favorable pharmacokinetic profiles early in the research process, reducing the risk of late-stage failures. pensoft.net
For various indole derivatives, in silico ADMET properties have been extensively predicted using software like ADMETlab 2.0 and others. udhtu.edu.ua Studies on sulfonyl-derived indoles indicated good potential for oral administration based on predicted intestinal absorption and a low likelihood of central nervous system side effects due to poor predicted penetration of the blood-brain barrier (BBB). udhtu.edu.ua Furthermore, these compounds were predicted not to inhibit key cytochrome P450 (CYP) enzymes, which is a favorable characteristic for avoiding drug-drug interactions. udhtu.edu.ua
Computational ADMET studies on other novel indole derivatives have also suggested good oral absorption and no predicted inhibition of CYP2D6. japsonline.com The table below summarizes typical ADMET parameters predicted for research compounds based on the indole scaffold, compiled from various studies.
| ADMET Property | Predicted Outcome for Indole Derivatives | Significance in Research Prioritization |
| Intestinal Absorption | Good to moderate udhtu.edu.ua | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low to moderate japsonline.comudhtu.edu.ua | Low penetration is desirable for peripherally acting agents to avoid CNS side effects. |
| CYP450 Inhibition (e.g., CYP2D6) | Predicted to be non-inhibitors japsonline.comudhtu.edu.ua | Lowers the risk of metabolic drug-drug interactions. |
| Plasma Protein Binding (PPB) | High probability japsonline.com | Affects the free concentration of the compound available to reach the target. |
| Mutagenicity/Carcinogenicity (non-human models) | Predicted to be non-carcinogenic japsonline.comresearchgate.net | Early flag for potential long-term toxicity. |
This table provides a summary of representative in silico ADMET predictions for indole-based compounds based on non-human models.
These in silico predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.
Biochemical and Mechanistic Investigations of 6 Methoxy 1h Indol 3 Amine in Preclinical Research
Target Identification and Validation Approaches
The initial stages of drug discovery for a compound like 6-methoxy-1H-indol-3-amine involve identifying and validating its biological targets. This is crucial for understanding its mechanism of action and predicting its therapeutic potential.
Receptor Binding Studies (In Vitro)
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. Indole-based molecules are known to interact with a range of biological targets, including enzymes and receptors. smolecule.com
Derivatives of 6-methoxy-1H-indole have been investigated for their binding affinity to specific receptors. For instance, a study on dopamine (B1211576) D2 receptor antagonists identified that methoxy-substituted indole (B1671886) piperidines, structurally related to this compound, exhibited high affinity for D2 receptors. nih.gov Specifically, compounds with methoxy (B1213986) groups at the 4 or 5-position of the indole ring showed significant binding and selectivity for D2 over D3 receptors. nih.gov This suggests that the position of the methoxy group on the indole ring is a critical determinant of receptor binding affinity and selectivity. nih.gov
| Compound/Analog | Receptor Target | Binding Affinity/Selectivity |
| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Dopamine D2 | High affinity and >100-fold selectivity for D2 vs. D3 |
| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Dopamine D2 | High affinity and >100-fold selectivity for D2 vs. D3 |
| 2-fluoroethoxy substituted indoles | Dopamine D2 | Lower affinity and selectivity compared to methoxy analogs |
Enzyme Inhibition Kinetics and Mechanism (In Vitro)
The inhibitory effect of this compound and its derivatives on various enzymes is a key area of investigation. Indole derivatives are known to inhibit enzymes such as glycogen (B147801) synthase kinase 3β (GSK-3β) and inosine (B1671953) monophosphate dehydrogenase (IMPDH).
In a study focused on the development of inhibitors for the deubiquitinase ChlaDUB1 of Chlamydia trachomatis, a derivative of (6-methoxy-1H-indol-3-yl)methanamine was synthesized and evaluated. acs.org The enzymatic screening of this inhibitor showed an IC50 of 77 μM after a 60-minute incubation, indicating its potential as an enzyme inhibitor. acs.org Further structural modifications, such as the introduction of ether groups at different positions on the indole ring, revealed that substitution at the 5-position was more favorable for inhibitory activity. acs.org
Another area of interest is the inhibition of BET bromodomains, which are implicated in cancer. A potent and orally bioavailable BET bromodomain inhibitor, CD161, which contains a 6-methoxy-pyrimido[4,5-b]indol core structure, was developed. nih.gov This compound demonstrated nanomolar binding affinities to BET proteins and high selectivity. nih.gov
| Compound/Analog | Enzyme Target | IC50 Value/Inhibitory Activity |
| (6-methoxy-1H-indol-3-yl)methanamine derivative | ChlaDUB1 | 77 μM (60 min incubation) |
| CD161 (6-methoxy-pyrimido[4,5-b]indol derivative) | BET Bromodomains | Nanomolar affinities |
| 6-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)quinoline-5,8-dione | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Potent antiproliferative activity |
Protein-Ligand Interaction Characterization
Understanding the specific interactions between this compound derivatives and their protein targets is crucial for structure-based drug design. Computational docking studies and crystallographic analysis are often employed for this purpose.
For the BET bromodomain inhibitor CD161, a co-crystal structure with BRD4 BD2 protein provided a structural basis for its high binding affinity. nih.gov The analysis revealed key interactions within the protein's binding pocket. Similarly, in the development of covalent inhibitors for ChlaDUB1, computational docking was used to understand the binding mode of the indole-based inhibitors. acs.org These studies suggested the importance of the indole nitrogen in forming a hydrogen bond with the active site. acs.org
In another study, in-silico molecular docking was used to analyze the interaction of novel indazole derivatives with the DNA gyrase enzyme (1kzn protein), a target for antibacterial agents. jmchemsci.com The results showed that the compounds were well-accommodated in the binding sites, with specific hydrogen bonding and van der Waals interactions contributing to their binding energy. jmchemsci.com
Modulation of Cellular Pathways (In Vitro)
Beyond direct target interactions, it is essential to investigate how this compound and its analogs affect broader cellular pathways, such as cell cycle progression and apoptosis.
Cell Cycle Progression Analysis
Several studies have indicated that indole derivatives can influence cell cycle progression in cancer cells. For example, a derivative of 6-methoxy-1H-indole was found to cause cell cycle arrest in various phases (G1, S, M/G2) in tumor cells. Another study on a novel indole-chalcone compound, FC116, demonstrated that it induced G2/M phase arrest in colorectal cancer cells by downregulating cyclin B1 expression through its interaction with microtubules. nih.gov
A related compound, N-methoxy-indole-3-carbinol (NI3C), was shown to inhibit the proliferation of human colon cancer cells by causing an accumulation of cells in the G2/M phase. oup.com In contrast, indole-3-carbinol (B1674136) (I3C) led to an accumulation in the G0/G1 phase, highlighting how structural modifications can alter the mechanism of action. oup.com
| Compound/Analog | Cell Line | Effect on Cell Cycle |
| 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid | Jurkat, K562, U937, HL60 | Arrest in G1, S, M/G2 phases |
| FC116 (fluoro-substituted indole-chalcone) | HCT116, HCT116/L | G2/M phase arrest |
| N-methoxy-indole-3-carbinol (NI3C) | DLD-1, HCT-116 | G2/M phase accumulation |
| N | A431, A549 | G0/G1 phase arrest |
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Derivatives of this compound have been shown to trigger apoptotic pathways in cancer cells.
Studies have demonstrated that these compounds can activate apoptotic pathways, leading to programmed cell death in various cancer cell lines. The activation of caspases, which are key executioners of apoptosis, is a common finding. For instance, treatment of lymphoma cells with certain cytotoxic drugs that induce apoptosis was shown to be dependent on the tyrosine kinase p56/Lck, which regulates the mitochondrial apoptosis signaling cascade and subsequent caspase activation. nih.gov
The induction of apoptosis can occur through either caspase-dependent or caspase-independent pathways. anr.fr In some cases, compounds can activate intrinsic apoptotic pathways. For example, a derivative of 6-methoxy-1H-indole was found to induce apoptosis in Jurkat, K562, U937, and HL60 cell lines.
Autophagy Modulation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. While direct studies on the autophagy-modulating effects of this compound are not extensively documented, research on structurally related indole compounds provides valuable insights.
Indole alkaloids, as a class, are recognized for their capacity to regulate autophagy, which contributes to their anticancer activities. Mechanistic studies suggest that these compounds can influence key signaling pathways that control autophagy, such as the PI3K/Akt/mTOR and MAPK pathways researchgate.net. For instance, some natural products are known to exert their antiviral effects by modulating autophagy nih.gov.
A study on a curcumin (B1669340) derivative featuring a 5-methoxy-1H-indol-3-yl moiety identified it as a late-stage autophagy inhibitor portlandpress.com. This suggests that the methoxy-indole scaffold may interfere with the fusion of autophagosomes with lysosomes, a critical step in the completion of the autophagic process. Compounds that inhibit late-stage autophagy can lead to the accumulation of autophagosomes, a phenomenon that can be cytotoxic to cancer cells acs.org. The potential for this compound to similarly modulate autophagic flux warrants further investigation, as targeting this pathway holds therapeutic promise.
Signaling Cascade Perturbations (e.g., MAPK, PI3K/Akt/mTOR)
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways are crucial regulators of cell proliferation, survival, and metabolism. wikipedia.org Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. wikipedia.orgnih.gov
Numerous studies have demonstrated that indole derivatives can perturb these signaling cascades. For example, certain indole compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells nih.gov. The inhibition can occur at various nodes within the pathway, including the direct inhibition of PI3K or Akt, or the modulation of downstream effectors nih.gov. The general consensus is that the indole nucleus is a viable pharmacophore for the development of inhibitors targeting this pathway nih.govfortunejournals.com.
Similarly, the MAPK signaling pathway is a known target of indole derivatives. Some N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-3-(4-(methyloxy)phenyl)-2-propenamides are suggested to influence signaling pathways like NF-κB and MAPK . The p38 MAPK and extracellular signal-regulated kinase (ERK) pathways, in particular, have been implicated in the cellular responses to various stimuli, and their modulation by indole compounds can lead to anti-inflammatory and other biological effects nih.gov. While specific data for this compound is scarce, the established activity of its analogs suggests that it could also perturb these critical signaling networks.
Investigation of Specific Biological Activities in Preclinical Models (e.g., in vitro cell line studies, ex vivo tissue models)
The anti-proliferative activity of indole derivatives is a well-established area of cancer research. The introduction of a 6-methoxyindole (B132359) core into various molecular frameworks has led to the discovery of potent anti-tumor agents bohrium.comresearchgate.net.
One such derivative, (2-amino-3, 4, 5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl) methanone, demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.013 µM, which was slightly higher than the activity of the natural anti-tumor agent Combretastatin A-4 (CA-4) innovareacademics.in. In vivo studies using a human tumor xenograft model in Balb/c mice further confirmed the anti-tumor potential of this compound, showing significant inhibition of tumor growth innovareacademics.in. The proposed mechanism for many indole-based anti-cancer agents involves the disruption of microtubule dynamics, leading to cell cycle arrest, often at the G2/M phase, and subsequent apoptosis nih.gov.
Furthermore, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have shown excellent anti-tumor activity against various human cell lines bohrium.com. The presence of the indole core was found to be crucial for this activity bohrium.com. These findings underscore the potential of the 6-methoxy-indole scaffold as a building block for the design of novel anti-proliferative agents.
Table 1: Anti-proliferative Activity of Selected Methoxy-Indole Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| (2-amino-3, 4, 5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl) methanone | MCF-7, HT-29 | Potent cytotoxic activity | Inhibition of tubulin polymerization | innovareacademics.in |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives | A549, H460, HT-29, SMMC-7721 | Moderate to strong cytotoxic activity | Not specified, indole core is key | bohrium.com |
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Indole derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity nih.gov.
Specifically, derivatives of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of ampicillin (B1664943) and streptomycin (B1217042) nih.gov. Mechanistic studies suggest that these compounds may act as inhibitors of essential bacterial enzymes. Molecular docking studies have implicated MurB, an enzyme involved in peptidoglycan biosynthesis, and DNA gyrase as potential targets for these indole-thiazolidinone derivatives nih.govmdpi.com.
Furthermore, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has shown promising antifungal activity mdpi.com. The presence of the methoxy group on the indole ring appears to influence the antimicrobial spectrum and potency. For instance, in a series of (Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, the position of the methoxy group on the indole ring was found to be a determinant of antifungal activity mdpi.com. These findings highlight the potential of the 6-methoxy-indole scaffold in the development of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Methoxy-Indole Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| (Z)-[5-(6-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid (4c) | Bacteria and Fungi | Antibacterial and antifungal activity | Inhibition of MurB and CYP51 reductase | mdpi.com |
| 6-Methoxy-1H-indole-2-carboxylic acid | Candida albicans | Antifungal activity | Not specified | mdpi.com |
Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is a major research focus. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID) chim.it.
The mechanism of action for many anti-inflammatory indole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) mdpi.com. By inhibiting these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced mdpi.com.
More recent research has explored a wider range of indole derivatives for their anti-inflammatory potential. For example, 2-(1H-Indol-3-yl)-6-methoxy-4-arylpyridine-3,5-dicarbonitrile derivatives have been shown to possess good anti-inflammatory activity researchgate.net. While the precise mechanism for these newer compounds is still under investigation, it is likely to involve the modulation of pro-inflammatory signaling pathways and the inhibition of inflammatory enzymes. The presence of the 6-methoxy group on the indole ring is a common feature in many of these active compounds, suggesting its importance for this biological activity.
The indole ring is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), and as such, indole derivatives have been extensively studied for their effects on the central nervous system. These compounds can act as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors, thereby modulating neurotransmission researchgate.net.
For instance, (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, also known as 6-hydroxytryptophan, is a precursor to serotonin and can modulate its release and reuptake, which has implications for mood and anxiety . Other indole derivatives have been developed as antagonists for specific serotonin receptor subtypes, with potential applications in the treatment of various neurological and psychiatric disorders.
Harmine, a β-carboline alkaloid containing an indole moiety, has been investigated for its potential neurotransmitter or neuromodulator-like properties. It has been shown to be synthesized from tryptamine (B22526) derivatives, including 6-methoxy-tryptamine, and can be taken up and released in the synaptic cleft, as well as regulate the expression of neurotransmitter transporters frontiersin.org. While direct studies on this compound are limited, its structural similarity to endogenous neuroactive compounds suggests that it could interact with neurotransmitter systems and warrants further investigation in this area.
Antioxidant Mechanisms
Indole derivatives are recognized for their antioxidant capabilities, a property that is influenced by their chemical structure. ijpsr.comsmolecule.com The methoxy group at the 6-position of the indole ring in this compound is an electron-donating group, which can enhance the molecule's ability to scavenge free radicals and chelate metal ions involved in oxidative stress processes. cymitquimica.com
Research into related methoxyindole derivatives has provided insights into their antioxidant mechanisms. For instance, studies on various pineal indoles have demonstrated their ability to inhibit lipid peroxidation. researchgate.net Specifically, compounds with methoxy groups have shown varying degrees of effectiveness in protecting against oxidative damage. researchgate.net While direct studies on the antioxidant mechanisms of this compound are limited, the behavior of structurally similar compounds suggests that the 6-methoxy substitution plays a role in its potential antioxidant effects. cymitquimica.comresearchgate.net The presence of the amine group at the 3-position further contributes to the molecule's chemical reactivity and potential biological interactions.
Structure-Activity Relationships (SAR) of this compound Derivatives
The biological activity of this compound derivatives can be significantly altered by modifications to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.
Positional Isomerism Effects on Biological Activity
The position of substituents on the indole ring is a critical determinant of biological activity. Shifting the methoxy group from the 6-position to other positions on the indole ring can lead to substantial changes in a compound's efficacy and target selectivity. For example, in a series of indole derivatives studied for their antimicrobial activity, the position of a methoxy group was found to be a key factor. mdpi.com Shifting the methoxy group from the 5-position to the 6-position, in combination with other structural modifications, resulted in a compound with decreased activity. mdpi.com
Similarly, studies on bisindole compounds have highlighted the importance of the linkage position between the two indole moieties. A 6-6' linkage was found to be favorable for activity against HIV fusion. nih.govacs.org This underscores the principle that even subtle changes in the position of a functional group can have a profound impact on the molecule's three-dimensional structure and its interaction with biological targets.
Side Chain Modification Impact on Activity
Modifications to the side chains attached to the indole scaffold are a common strategy to modulate pharmacological properties. The nature of the side chain, including its length, branching, and the presence of functional groups, can influence a compound's potency, selectivity, and pharmacokinetic profile.
In a study of 1H-indole-2-carboxamide derivatives, the activity was sensitive to the length of an alkyl substituent on a side chain. nih.gov The activity increased from a methyl to an ethyl group and then decreased with a propyl group, demonstrating a clear SAR for side chain length. nih.gov Furthermore, the introduction of various amino groups at different positions on a phenyl ring side chain also impacted activity. nih.gov
Research on indolyl Mannich bases has shown that replacing a simple n-octyl side chain with various ring-bearing side chains can alter the antimycobacterial activity. nih.gov This highlights how modifications to the side chain can be used to fine-tune the biological activity of this compound derivatives. The inclusion of an azaspiroketal Mannich base in the side chain of a 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogs with improved selectivity and potent activity against Mycobacterium tuberculosis. nih.gov
Stereochemical Influences on Target Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in target recognition and biological activity. The specific stereoisomer of a compound can exhibit significantly different potency and efficacy due to the precise fit required for interaction with a biological target.
For dual-target ligands, the stereochemistry of linkers has been shown to be essential for modulating binding affinity and functional efficacy. nih.gov For instance, the stereochemistry of a rigid cyclopropyl (B3062369) linker was crucial for achieving favorable poses for D3 receptor target recognition. nih.gov While direct studies on the stereochemical influences of this compound derivatives are not extensively documented, the principles derived from related compounds suggest that the stereochemistry of any chiral centers within the molecule or its side chains would be critical for its biological activity.
Analytical Methodologies for Research and Quantification of 6 Methoxy 1h Indol 3 Amine
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 6-methoxy-1H-indol-3-amine and for its quantification in solutions. Reversed-phase HPLC (RP-HPLC) is the most common modality used for indole (B1671886) derivatives. pensoft.net The development of a robust HPLC method involves optimizing several key parameters to achieve good resolution, symmetric peak shape, and a short retention time.
For analyzing indole-containing molecules, C18 columns are frequently utilized due to their hydrophobicity, which allows for effective separation. ptfarm.pl The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.net The pH of the buffer can be adjusted to control the ionization state of the amine, thereby influencing its retention on the column. Modifiers like acetic acid or sodium dihydrogenphosphate are often included in the mobile phase to improve peak shape and resolution. pensoft.net Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore. A forced degradation study can demonstrate the effective separation of the analyte from its degradation products. pensoft.net
Table 1: Example HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Sodium Dihydrogenphosphate (e.g., 25:75 v/v) pensoft.net |
| Flow Rate | 1.0 mL/min ptfarm.pl |
| Detection | UV at 220 nm or 250 nm pensoft.netptfarm.pl |
| Injection Volume | 20 µL ptfarm.pl |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. researchgate.net Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. tandfonline.com
A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine and indole nitrogen with trimethylsilyl (B98337) (TMS) groups. tandfonline.com This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The derivatized sample is then injected into the GC system, where it is separated on a capillary column, such as an HP-5MS, which has a non-polar stationary phase. tandfonline.comiscientific.org Helium is commonly used as the carrier gas. iscientific.org The separated components then enter the mass spectrometer, which provides mass spectra that can be used for structural confirmation by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. iscientific.orgnotulaebotanicae.ro
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS tandfonline.com |
| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) iscientific.org |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min tandfonline.com |
| Oven Program | Initial temp 60°C, ramped to 310°C iscientific.org |
| Injector Temperature | 250 - 280 °C iscientific.org |
| MS Ion Source Temp | 280 °C iscientific.org |
| Ionization Mode | Electron Impact (EI) at 70 eV |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a gold standard for the detection and quantification of compounds in complex biological matrices such as plasma, urine, or tissue homogenates, owing to its exceptional sensitivity and specificity. researchgate.nethpst.cz This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. kcl.ac.uk
For the analysis of this compound, a sample would first undergo an extraction process, such as solid-phase extraction (SPE), to remove interfering components from the matrix. hpst.cz The extract is then analyzed using an LC-MS/MS system, typically employing a reversed-phase column and an electrospray ionization (ESI) source. mdpi.com ESI is a soft ionization technique that is well-suited for polar molecules like indoleamines. In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), the method achieves very high selectivity and sensitivity, enabling quantification at very low concentrations. kcl.ac.uk
Table 3: Illustrative LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) hpst.cz |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS Analyzer | Triple Quadrupole (QqQ) kcl.ac.uk |
| Detection Mode | Multiple Reaction Monitoring (MRM) kcl.ac.uk |
Spectrophotometric Assays for Concentration Determination in Research Solutions
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for estimating the concentration of this compound in pure research solutions. The indole ring system common to this class of compounds exhibits characteristic ultraviolet absorbance. mdpi.com
To perform the assay, a pure sample of the compound is dissolved in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), and its UV spectrum is recorded over a range of approximately 200–400 nm to determine the wavelength of maximum absorbance (λmax). mdpi.comnih.gov A standard curve is then generated by preparing a series of solutions of known concentrations and measuring their absorbance at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be determined by interpolation from the standard curve.
Table 4: General Parameters for Spectrophotometric Assay
| Parameter | Description |
|---|---|
| Instrument | UV-Vis Spectrophotometer mdpi.com |
| Solvent | Ethanol, Methanol, or DMSO mdpi.com |
| Scan Range | 200 – 400 nm mdpi.com |
| Quantification | Based on a standard curve of known concentrations vs. absorbance at λmax |
Electrochemical Detection Methods
Electrochemical methods can be used for the detection of this compound because the indole moiety is electroactive and can be readily oxidized at the surface of an electrode. nih.gov These methods are highly sensitive and can be coupled with HPLC for quantitative analysis (HPLC-ED).
Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to investigate the redox behavior of the compound. nih.gov The analysis is typically performed using a three-electrode system with a working electrode (e.g., glassy carbon electrode (GCE) or pencil graphite (B72142) electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode. nih.govmdpi.com The oxidation of the indole ring produces a characteristic peak in the voltammogram at a specific potential. nih.gov The height of this peak is proportional to the concentration of the analyte. When coupled with HPLC, the electrochemical detector is set to the oxidation potential of the compound, providing highly sensitive and selective detection of the analyte as it elutes from the column. mdpi.com
Table 5: Key Parameters for Electrochemical Detection
| Parameter | Description |
|---|---|
| Technique | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), or Amperometric Detection coupled with HPLC nih.govmdpi.com |
| Working Electrode | Glassy Carbon Electrode (GCE), Pencil Graphite Electrode (PGE) nih.govmdpi.com |
| Reference Electrode | Ag/AgCl mdpi.com |
| Supporting Electrolyte | Phosphate or Acetate Buffer mdpi.com |
| Detection Principle | Based on the electrochemical oxidation of the indole moiety nih.gov |
Interdisciplinary Research Perspectives and Future Directions
Role in Material Science Applications (e.g., Chemo-sensors)
The electron-rich nature of the indole (B1671886) nucleus makes it an excellent candidate for the development of chemo-sensors. While direct research on 6-methoxy-1H-indol-3-amine in this area is limited, the foundational properties of methoxy-activated indoles suggest significant potential. The methoxy (B1213986) group acts as an electron-donating group, enhancing the fluorescence quantum yield of the indole ring, a critical characteristic for fluorescent chemo-sensors. chim.it
Derivatives of this compound could be designed to selectively bind with specific analytes, such as metal ions or environmentally hazardous substances. Upon binding, a detectable change in the fluorescence spectrum, like a shift in emission wavelength or a change in intensity (chelation-enhanced fluorescence), would occur. The amine group at the C-3 position offers a convenient site for functionalization, allowing for the attachment of various recognition moieties tailored to specific target molecules.
Table 1: Potential Chemo-sensor Applications for Functionalized this compound Derivatives
| Target Analyte | Potential Recognition Moiety | Detection Principle |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thioether or Crown Ether | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) |
| Explosive Compounds (e.g., Nitroaromatics) | Electron-Rich Aromatic Groups | Fluorescence Quenching via Electron Transfer |
| pH Variations | Ionizable Groups (e.g., Pyridine) | Intramolecular Charge Transfer (ICT) |
Potential in Bio-imaging Probes
The intrinsic fluorescence of the indole scaffold, further enhanced by the 6-methoxy group, makes this compound a promising platform for developing bio-imaging probes. nih.gov Research on related pyranoindole congeners derived from 6-methoxy-indole has demonstrated that these structures can exhibit significant bathochromic shifts in absorption and emission maxima, making them suitable for biological imaging applications where longer wavelengths are desirable to minimize photodamage and cell auto-fluorescence. nih.gov
By attaching specific targeting ligands to the 3-amine position, derivatives of this compound could be engineered to selectively accumulate in particular organelles or cell types. For example, coupling with a mitochondrial-targeting group could allow for the visualization of mitochondrial dynamics, while attachment to a specific antibody could enable targeted imaging of cancer cells. The large Stokes shifts observed in some related indole derivatives are particularly advantageous for bio-imaging, as they allow for clear differentiation between excitation and emission signals. nih.gov
Integration with Nanotechnology for Research Tool Development
The convergence of indole chemistry and nanotechnology opens up new avenues for creating sophisticated research tools. Indole derivatives have been explored for their anticancer properties, and nanotechnology offers a means to enhance their delivery and efficacy. nih.gov While not directly studied for this compound, the general principles can be extrapolated.
For instance, this compound or its functionalized derivatives could be encapsulated within or conjugated to nanoparticles, such as polymeric nanoparticles or quantum dots. This integration could lead to the development of multifunctional nanoprobes for simultaneous imaging and therapeutic applications (theranostics). The nanoparticles would serve to protect the indole compound from degradation, improve its solubility, and facilitate targeted delivery to specific biological sites. Such nanoconstructs could be employed to study cellular processes with high spatial and temporal resolution.
Emerging Synthetic Routes and Catalyst Development
The synthesis of methoxy-activated indoles has traditionally relied on methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it However, recent advancements in catalysis are paving the way for more efficient and selective synthetic routes. Transition metal-catalyzed cross-coupling and C-H functionalization reactions are becoming increasingly important for the diversification of the indole scaffold. nih.govchemrxiv.org
For this compound, emerging strategies could involve catalyst-controlled regioselective amination of the 6-methoxyindole (B132359) core. The development of novel catalysts, for instance, those based on rhodium or iridium, could allow for the direct introduction of the amine group at the C-3 position with high selectivity, avoiding the need for multi-step sequences involving protecting groups. nih.gov Furthermore, catalyst-free methods, such as the condensation of carboxymethyl cyclohexadienones with amines, are being developed for the synthesis of substituted indoles and could potentially be adapted for this specific compound. acs.org
Table 2: Modern Catalytic Approaches for Indole Functionalization
| Catalytic System | Reaction Type | Potential Application for this compound |
| Rhodium(I)/Silver(I) | C-H Functionalization / 1,2-Acyl Translocation | Site-selective functionalization at various positions. nih.gov |
| Iridium(III)/Silver(I) | C-H Functionalization | Direct C-2 functionalization, preserving the 3-position for amination. nih.gov |
| Palladium-based catalysts | Cross-Coupling Reactions | Introduction of various substituents to the indole core. |
Advanced Mechanistic Elucidation Techniques
Understanding the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and designing novel derivatives. Advanced computational techniques, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these mechanisms. worldscientific.comnih.gov
DFT calculations can be employed to investigate the electronic and structural properties of reactants, intermediates, and transition states. mdpi.com This allows researchers to predict the most energetically favorable reaction pathways and understand the origins of regioselectivity in catalytic reactions. For example, computational studies on related methoxy-indole derivatives have been used to analyze intramolecular interactions and predict spectroscopic properties, which show good agreement with experimental data. worldscientific.comnih.gov Such in silico studies can guide the rational design of experiments, saving time and resources in the laboratory.
Exploration of Novel Biological Targets for Indole Scaffolds
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov Indole derivatives have shown efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govmdpi.com
While the specific biological targets of this compound are yet to be extensively explored, the structural motifs suggest several promising avenues. The methoxy group at the C-5 or C-6 position is a common feature in many biologically active indole compounds. mdpi.commdpi.com For instance, structure-activity relationship (SAR) studies on other indole derivatives have shown that methoxy substitution can significantly influence their binding affinity to targets like protein kinases or their ability to inhibit enzymes such as α-glucosidase. mdpi.commdpi.com Future research should focus on screening this compound and its derivatives against a panel of biologically relevant targets to uncover novel therapeutic applications.
Big Data and Artificial Intelligence in Indole Research
The fields of big data and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govmednexus.org Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties to develop predictive models. nih.govijirt.org
In the context of this compound, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Studies: ML models can be used to build QSAR models that predict the biological activity of novel derivatives based on their structural features. frontiersin.org This can accelerate the identification of lead compounds with improved potency and selectivity.
Virtual Screening: AI-driven virtual screening can rapidly screen vast chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel indole-based therapeutics. mednexus.org
ADMET Prediction: Computational tools are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. iaps.org.in
By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of indole derivatives and accelerate the development of new functional molecules based on the this compound scaffold.
Collaboration Avenues in Chemical Biology and Medicinal Chemistry (Research Focus)
The synergy between chemical biology and medicinal chemistry is paramount for unlocking the full potential of this compound. This collaboration can forge a comprehensive research pipeline, from fundamental biological insights to the development of clinically viable drug candidates.
Chemical Biology-Driven Target Identification and Validation:
A primary avenue for collaboration lies in the identification and validation of the biological targets of this compound. While the broader class of methoxyindoles has been investigated for various activities, the specific molecular targets of this particular amine remain largely uncharacterized. chim.it Chemical biologists can employ a range of sophisticated techniques to address this critical knowledge gap.
Future collaborative research should focus on:
Affinity-Based Proteomics: Designing and synthesizing chemical probes derived from this compound. These probes, featuring reactive or photoactivatable groups and reporter tags, can be used in cell lysates or living cells to covalently label binding partners. Subsequent proteomic analysis can identify these target proteins, offering direct insights into the compound's mechanism of action.
Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screens can reveal novel biological activities of this compound derivatives in various disease models. A hit from such a screen would necessitate collaborative efforts to deconvolute the responsible target, employing techniques like genetic knockdown (siRNA/shRNA), CRISPR-Cas9-based screening, or thermal proteome profiling.
Medicinal Chemistry-Led Lead Optimization and Structure-Activity Relationship (SAR) Studies:
Once a validated target is identified, medicinal chemists can take the lead in optimizing the this compound scaffold to enhance its potency, selectivity, and drug-like properties. This iterative process is greatly informed by the biological insights provided by chemical biology.
Key areas for collaborative optimization include:
Structure-Based Drug Design: In cases where the target's three-dimensional structure is known or can be modeled, medicinal chemists can design new analogs of this compound with improved binding affinity and selectivity. Chemical biologists would then test these new compounds in relevant cellular assays to confirm their enhanced activity and probe their effects on cellular pathways.
Development of Selective Probes: The collaboration can focus on developing highly potent and selective derivatives that can serve as chemical probes to study the function of the identified target protein with high precision. These probes are invaluable tools for basic biological research.
Integrated Approach to ADME/Tox and Biomarker Development:
A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. Collaborative efforts are essential to address these challenges early in the research process.
Future directions in this area involve:
Metabolic Profiling: Investigating the metabolic fate of this compound and its derivatives using in vitro systems (e.g., liver microsomes) and in vivo models. nih.gov This information is crucial for medicinal chemists to design analogs with improved metabolic stability.
Biomarker Discovery: Chemical biologists can work to identify biomarkers that indicate target engagement or downstream pathway modulation by the compound. These biomarkers are critical for preclinical and clinical studies to monitor the compound's efficacy and potential side effects.
The table below outlines potential collaborative research projects focusing on this compound, highlighting the respective roles of chemical biology and medicinal chemistry.
| Research Project | Chemical Biology Contribution | Medicinal Chemistry Contribution | Desired Outcome |
| Target Identification | Design and application of affinity-based probes; phenotypic screening. | Synthesis of probes and a diverse library of derivatives. | Identification and validation of novel biological targets. |
| Lead Optimization | Development of cell-based assays for potency and selectivity; off-target profiling. | SAR studies; structure-based design of new analogs. | Compounds with enhanced potency, selectivity, and drug-like properties. |
| Chemical Probe Development | Characterization of probe activity in cellular and animal models. | Synthesis of highly potent and selective tool compounds. | Validated chemical probes for studying target biology. |
| Translational Research | Biomarker discovery and validation; mechanism of action studies. | Synthesis of compounds with optimized pharmacokinetic profiles. | Preclinical drug candidates with a clear translational path. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
